molecular formula C6HCl3F3N B3285883 2,3,6-Trichloro-4-(trifluoromethyl)pyridine CAS No. 81565-20-0

2,3,6-Trichloro-4-(trifluoromethyl)pyridine

Cat. No.: B3285883
CAS No.: 81565-20-0
M. Wt: 250.4 g/mol
InChI Key: KCMZCZXPLOZOGG-UHFFFAOYSA-N
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Description

2,3,6-Trichloro-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6HCl3F3N. It is characterized by the presence of three chlorine atoms and one trifluoromethyl group attached to a pyridine ring. This compound is typically a colorless to pale yellow liquid or solid, depending on its state. It is soluble in various organic solvents such as acetonitrile and dimethyl sulfoxide and is relatively stable under normal conditions but should be kept away from strong oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,3,6-Trichloro-4-(trifluoromethyl)pyridine involves the reaction of fluoropyridine with thionyl chloride. This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity . The reaction can be represented as follows:

Fluoropyridine+Thionyl ChlorideThis compound\text{Fluoropyridine} + \text{Thionyl Chloride} \rightarrow \text{this compound} Fluoropyridine+Thionyl Chloride→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but under optimized conditions to maximize yield and minimize by-products. The use of advanced purification techniques such as distillation and crystallization is common to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trichloro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyridine derivatives, while coupling reactions can produce more complex aromatic compounds .

Mechanism of Action

The mechanism of action of 2,3,6-Trichloro-4-(trifluoromethyl)pyridine and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its desired biological effects. The exact pathways involved can vary depending on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6-Trichloro-4-(trifluoromethyl)pyridine is unique due to the specific positioning of its chlorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of various advanced materials and pharmaceuticals .

Properties

IUPAC Name

2,3,6-trichloro-4-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl3F3N/c7-3-1-2(6(10,11)12)4(8)5(9)13-3/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMZCZXPLOZOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl3F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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